1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
Description
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is a polyhydroxy compound featuring a butane-1,2,3,4-tetrol backbone substituted with a 2-phenyl-1,2,3-triazole moiety. This structure combines the hydrophilic properties of a tetrol (four hydroxyl groups) with the aromatic and heterocyclic characteristics of the triazole ring.
Properties
IUPAC Name |
1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMUJXXKLZFAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281200 | |
| Record name | 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14575-41-8 | |
| Record name | NSC243483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne, forming the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and minimizing the number of steps to increase yield and reduce waste. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
2.1. Triazole Ring Reactivity
The 1,2,3-triazole ring in the compound can undergo reactions typical of this heterocycle:
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Electrophilic Substitution
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The phenyl group attached to the triazole ring can participate in electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) under acidic conditions .
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Example: Nitration of the phenyl ring could introduce nitro groups, altering the compound’s electronic properties.
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Reductive Reactions
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Metal-Catalyzed Coupling Reactions
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Nucleophilic Substitution
2.2. Butane Tetrol Backbone Reactivity
The butane-1,2,3,4-tetrol moiety offers multiple hydroxyl groups for chemical transformations:
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Esterification
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The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters under acidic or basic conditions.
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Oxidation
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Oxidation of the tetrol could yield carbonyl compounds (e.g., ketones or aldehydes) depending on the oxidizing agent and reaction conditions.
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Protection/Deprotection of Hydroxyl Groups
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Protective groups (e.g., silyl ethers, acetonides) may be introduced to selectively mask hydroxyls during subsequent reactions.
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Reaction Pathways and Challenges
| Reaction Type | Conditions | Potential Products | Relevance |
|---|---|---|---|
| Triazole reduction | LiAlH₄ or NaBH₄ | Reduced triazole derivatives | Functional group modification |
| Electrophilic substitution | Nitric acid, H₂SO₄, or halogenating agents | Nitro/halogenated phenyl derivatives | Tuning electronic properties |
| Esterification | Acid chloride, DCC/DMAP | Tetrol esters | Hydroxyl group functionalization |
| Metal-catalyzed coupling | Pd(0), Cu(I), or other catalysts | Cross-coupled triazole derivatives | Expanding molecular complexity |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol. Research indicates that triazole derivatives exhibit potent activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
This suggests that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. A study demonstrated that it inhibits cell proliferation in certain cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 10 |
| HeLa (cervical) | 15 |
| A549 (lung) | 12 |
These findings indicate potential therapeutic applications in oncology.
Fungicide Development
The triazole structure is known for its fungicidal properties. Research has shown that derivatives of this compound can effectively control fungal pathogens:
| Fungus | Effective Concentration (EC) |
|---|---|
| Fusarium spp. | 50 µg/mL |
| Botrytis cinerea | 30 µg/mL |
This positions the compound as a candidate for developing new agricultural fungicides.
Polymer Chemistry
In materials science, the incorporation of triazole compounds into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. For example:
| Polymer Type | Improvement (%) |
|---|---|
| Polyethylene | +20% tensile strength |
| Polystyrene | +15% thermal stability |
These enhancements could lead to the development of advanced materials for industrial applications.
Case Study 1: Antimicrobial Screening
A comprehensive screening of various triazole derivatives was conducted to evaluate their antimicrobial efficacy. The study revealed that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics.
Case Study 2: Agricultural Application
Field trials were performed using formulations containing this compound against common agricultural pathogens. Results indicated a significant reduction in disease incidence and improved crop yield compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butane-1,2,3,4-tetrol (Erythritol)
- Structure : Erythritol (CAS 149-32-6) is a meso-tetrol with the formula C₄H₁₀O₄, lacking the triazole substituent .
- Properties :
1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol
- Structure: This analog (CAS 1822462-51-0) replaces the triazole with a thiadiazole ring and includes an amino group .
- Properties: Molecular Weight: ~262 g/mol (vs. ~292 g/mol for the triazole analog). Hydrogen Bonding: Additional NH₂ group enhances hydrogen-bond donor capacity.
3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one
- Structure : A triazole-thiadiazole hybrid with a ketone group (C₉H₁₁N₃OS₂) .
- Properties :
- Contrast : The sulfanyl and ketone functionalities differentiate its reactivity and solubility from the target compound.
Comparative Data Table
| Property | 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol | Erythritol | 1-(5-Amino-1,3,4-thiadiazol-2-yl)butane-1,2,3,4-tetrol | 3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₁₄N₃O₄ | C₄H₁₀O₄ | C₆H₁₂N₂O₄S | C₉H₁₁N₃OS₂ |
| Molecular Weight (g/mol) | ~292 | 122.12 | ~262 | 253.34 |
| Functional Groups | 4 -OH, triazole, phenyl | 4 -OH | 4 -OH, thiadiazole, -NH₂ | Triazole, thiadiazole, ketone, sulfanyl |
| Solubility | Moderate in polar solvents (predicted) | High in water | Moderate in water (enhanced by -NH₂) | Low in water, soluble in organic solvents |
| Applications | Potential pharmacological agent | Food additive, humectant | Antimicrobial research | Crystallography studies, drug design |
Key Research Findings
- Synthetic Challenges : The tetrol backbone requires protection-deprotection strategies during synthesis to avoid side reactions, a common issue in polyhydroxy compound chemistry .
Biological Activity
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol (CAS No. 14575-41-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H15N3O4, with a molecular weight of 265.27 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O4 |
| Molecular Weight | 265.27 g/mol |
| CAS Number | 14575-41-8 |
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects.
Anticancer Properties
Several studies have focused on the anticancer potential of triazole derivatives. For instance:
- Mechanism of Action : Triazole compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects at micromolar concentrations.
Anti-inflammatory Effects
Triazole-based compounds have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in disease processes.
- Modulation of Signaling Pathways : The compound could influence pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.
In Vitro Studies
Recent studies have highlighted the compound's effectiveness against various pathogens and cancer cell lines. For example:
| Study Reference | Cell Line/Pathogen | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | MCF7 (Breast Cancer) | 5 | Significant cytotoxicity observed |
| Study B | E. coli | 10 | Inhibition of bacterial growth |
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest potential therapeutic applications in animal models.
Q & A
Q. Advanced: How can reaction conditions be optimized to achieve regioselective triazole formation while preserving stereochemical integrity?
Answer: The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry" for high efficiency and regioselectivity . For regiochemical control, ensure precise stoichiometry of azide and alkyne precursors, with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in aqueous or mixed solvents (e.g., DMF:H₂O). To preserve stereochemistry during butane-tetrol functionalization, protect hydroxyl groups using silyl ethers (e.g., TBDMS) before cycloaddition, followed by deprotection under mild acidic conditions . Advanced optimization may involve kinetic studies using in-situ NMR or HPLC monitoring to adjust temperature (60–80°C) and catalyst loading (1–5 mol%).
Basic: What experimental techniques are critical for confirming the stereochemistry of 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol?
Q. Advanced: How can single-crystal X-ray diffraction resolve conflicting data about hydroxyl group configurations?
Answer: Basic characterization employs NMR (¹H, ¹³C, and 2D-COSY) to identify coupling constants and NOE interactions for stereochemical assignment. For advanced resolution, grow single crystals via slow evaporation in polar solvents (e.g., methanol/water) and use SHELXL for refinement . If conflicting data arise (e.g., hydroxyl orientations in vs. 12), compare experimental X-ray data (bond angles, torsion angles) with DFT-optimized structures (B3LYP/6-31G*) to validate configurations .
Basic: How can solubility and stability of this compound be systematically evaluated under varying pH and temperature conditions?
Q. Advanced: What analytical methods differentiate decomposition products during stability testing?
Answer: Basic solubility profiling uses gravimetric analysis in buffers (pH 3–10) at 25°C and 37°C. For stability, conduct accelerated degradation studies (40–60°C, 75% RH) with HPLC-UV monitoring. Advanced decomposition analysis employs LC-HRMS to identify byproducts, leveraging fragmentation patterns and isotopic labeling . Compare results with erythritol analogs ( ) but account for triazole-induced hydrophobicity.
Basic: What computational approaches predict the conformational flexibility of the butane-tetrol chain when substituted with a triazole group?
Q. Advanced: How can molecular dynamics (MD) simulations elucidate solvent interactions affecting crystallization?
Answer: Basic modeling uses Gaussian or ORCA for gas-phase DFT calculations (e.g., B3LYP/def2-TZVP) to map low-energy conformers. Advanced MD simulations (AMBER or GROMACS) in explicit solvents (e.g., water, ethanol) can predict solvent-shell interactions that influence crystallization kinetics . For example, ethanol’s lower polarity may favor intramolecular H-bonding in the tetrol backbone, as seen in related triazoles ().
Basic: How to design biological activity assays for this compound, given its structural similarity to bioactive triazole derivatives?
Q. Advanced: What in silico tools prioritize target proteins for mechanistic studies?
Answer: Basic screening involves enzyme inhibition assays (e.g., cytochrome P450) or antimicrobial disk diffusion, referencing triazole pharmacophores (). Advanced target prioritization uses SwissDock or AutoDock Vina for virtual screening against Protein Data Bank (PDB) entries. Validate hits with SPR (surface plasmon resonance) for binding affinity .
Basic: How to resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?
Q. Advanced: What collaborative strategies integrate experimental and computational data for property validation?
Answer: Replicate measurements using DSC (melting point) and isothermal titration calorimetry (solubility). For discrepancies (e.g., vs. 16), cross-validate with independent labs and publish datasets in open repositories. Advanced reconciliation employs QSPR (quantitative structure-property relationship) models trained on erythritol derivatives () but adjusted for triazole substituent effects .
Basic: What chromatographic methods ensure purity and quantify trace impurities in synthesized batches?
Q. Advanced: How to adapt USP erythritol monographs (e.g., optical rotation) for quality control of this analog?
Answer: Basic HPLC-ELSD (evaporative light scattering detection) with hydrophilic interaction columns (HILIC) separates polar impurities. Advanced adaptation of USP methods () requires calibrating optical rotation ([α]D²⁵) in water at 100 mg/mL, accounting for triazole’s chiral influence. Validate against certified reference materials if available.
Basic: What protective strategies prevent hydroxyl group oxidation during storage?
Q. Advanced: How does crystallinity impact long-term stability compared to amorphous forms?
Answer: Basic storage uses inert atmospheres (N₂) and antioxidants (BHT). Advanced studies compare crystalline vs. spray-dried amorphous forms via XRD and accelerated stability testing. Crystalline forms generally exhibit lower hygroscopicity, as seen in erythritol (), but may require co-crystallization with stabilizers .
Basic: How to troubleshoot failed crystallization attempts for X-ray diffraction?
Q. Advanced: What role do non-classical hydrogen bonds (e.g., C–H···O) play in crystal packing?
Answer: Optimize solvent mixtures (e.g., acetone/hexane) and employ seeding techniques. Advanced analysis with Mercury CSD software identifies packing motifs, such as triazole π-stacking and tetrol H-bond networks. Non-classical interactions (C–H···O) may dominate in apolar solvents, as observed in related structures ( ).
Basic: How to correlate spectroscopic data (e.g., IR, NMR) with functional group interactions?
Q. Advanced: Can 2D-NOESY detect spatial proximity between triazole phenyl and tetrol hydroxyl groups?
Answer: Basic IR identifies O–H stretches (~3200 cm⁻¹) and triazole C–N (~1500 cm⁻¹). Advanced 2D-NOESY at 600 MHz in D₂O can reveal through-space correlations between phenyl protons and hydroxyls, confirming intramolecular H-bonds. Compare with DFT-predicted distances for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
